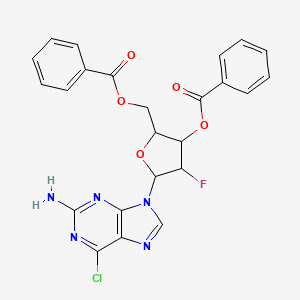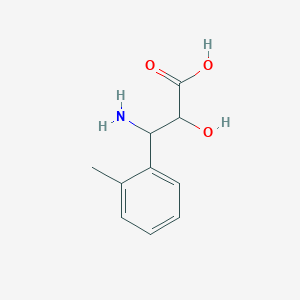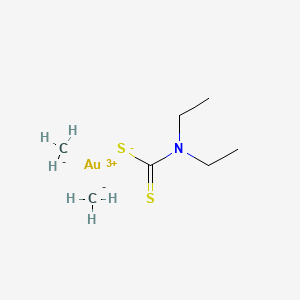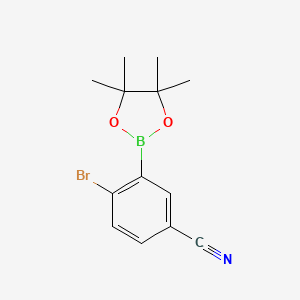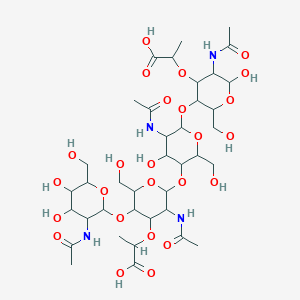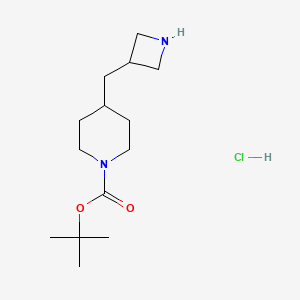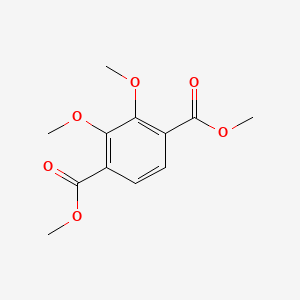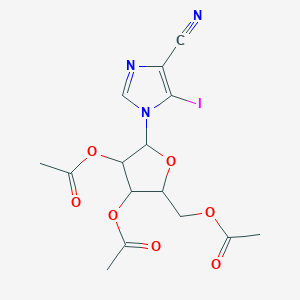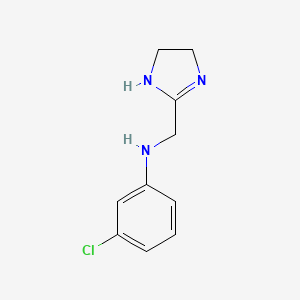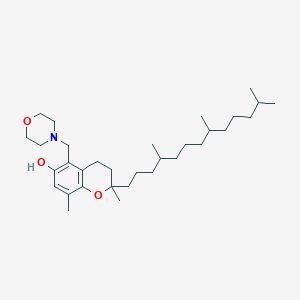
5-(4-Morpholinylmethyl)-d2 delta-Tocopherol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Morpholinylmethyl)-d2 delta-Tocopherol is a synthetic derivative of delta-tocopherol, a form of vitamin E. This compound is characterized by the presence of a morpholinylmethyl group attached to the tocopherol structure. It is primarily used in research settings, particularly in the fields of biochemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Morpholinylmethyl)-d2 delta-Tocopherol typically involves the reaction of delta-tocopherol with morpholine under specific conditions. The process may include:
Starting Material: Delta-tocopherol.
Reagent: Morpholine.
Catalyst: Often a base such as sodium hydride.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out at elevated temperatures, around 60-80°C, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Morpholinylmethyl)-d2 delta-Tocopherol can undergo various chemical reactions, including:
Oxidation: The tocopherol moiety can be oxidized to form quinones.
Reduction: The morpholinyl group can be reduced under specific conditions.
Substitution: The morpholinylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tocopherol quinones, while substitution reactions can introduce different functional groups to the morpholinylmethyl moiety .
Wissenschaftliche Forschungsanwendungen
5-(4-Morpholinylmethyl)-d2 delta-Tocopherol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of 5-(4-Morpholinylmethyl)-d2 delta-Tocopherol involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The morpholinylmethyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with molecular targets such as enzymes and cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Tocopherol: Another form of vitamin E with similar antioxidant properties.
Gamma-Tocopherol: Known for its ability to trap reactive nitrogen species.
Delta-Tocopherol: The parent compound of 5-(4-Morpholinylmethyl)-d2 delta-Tocopherol, with strong antioxidant activity.
Uniqueness
This compound is unique due to the presence of the morpholinylmethyl group, which may enhance its solubility and bioavailability compared to other tocopherols. This modification can potentially improve its effectiveness in various applications, particularly in research and therapeutic contexts .
Eigenschaften
Molekularformel |
C32H55NO3 |
|---|---|
Molekulargewicht |
501.8 g/mol |
IUPAC-Name |
2,8-dimethyl-5-(morpholin-4-ylmethyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C32H55NO3/c1-24(2)10-7-11-25(3)12-8-13-26(4)14-9-16-32(6)17-15-28-29(23-33-18-20-35-21-19-33)30(34)22-27(5)31(28)36-32/h22,24-26,34H,7-21,23H2,1-6H3 |
InChI-Schlüssel |
NHGONPYIGRKKFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)CN3CCOCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15125006.png)
![2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B15125008.png)
![spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)

